molecular formula C12H9ClN2O4 B11030042 4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide

4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide

Cat. No.: B11030042
M. Wt: 280.66 g/mol
InChI Key: VOPOICIEPDQEOR-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide is an organic compound with the molecular formula C12H10ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom, a nitro group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 2-position of the benzene ring.

    Furan-2-ylmethylation: The nitrated product is then subjected to a reaction with furan-2-ylmethyl chloride in the presence of a base, such as sodium hydroxide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 4-chloro-N-(furan-2-ylmethyl)-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide depends on its specific application. For instance, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a furan-2-ylmethyl group on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9ClN2O4

Molecular Weight

280.66 g/mol

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-2-nitrobenzamide

InChI

InChI=1S/C12H9ClN2O4/c13-8-3-4-10(11(6-8)15(17)18)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)

InChI Key

VOPOICIEPDQEOR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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